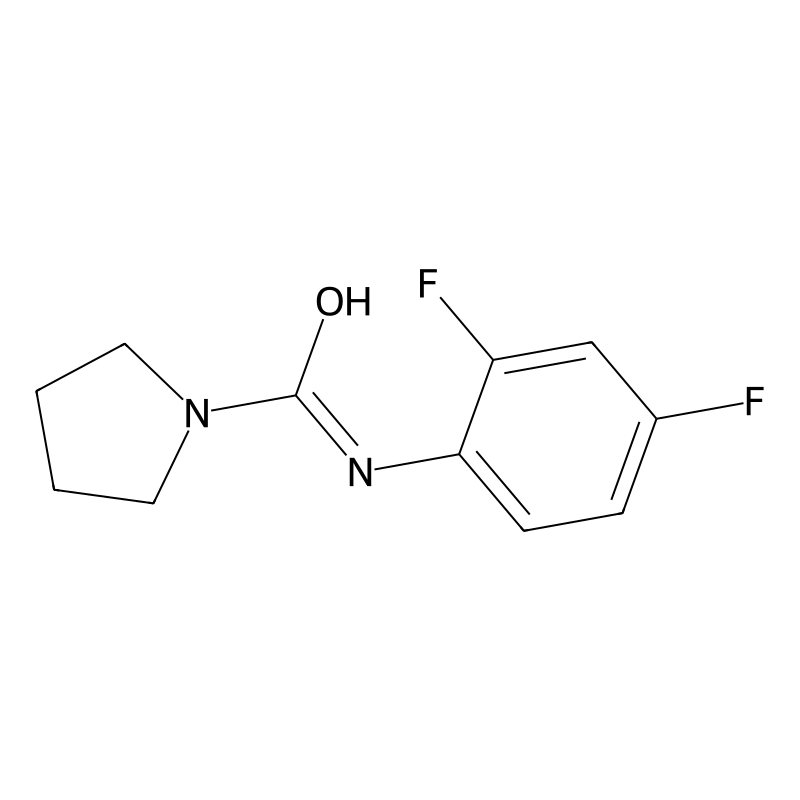

N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

The synthesis and applications of chiral pyrrolidine functionalized MOFs and COFs have also been studied systematically .

Fluoropyridines, which are related to your compound of interest due to the presence of fluorine atoms, have interesting and unusual physical, chemical, and biological properties . They are used in the development of new agricultural products having improved physical, biological, and environmental properties .

N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide is a chemical compound characterized by a pyrrolidine ring substituted with a 2,4-difluorophenyl group and a carboxamide functional group. This compound belongs to the class of pyrrolidine carboxamides, which have garnered attention in medicinal chemistry for their potential biological activities. The presence of the difluorophenyl moiety enhances the compound's lipophilicity and may influence its pharmacological properties.

- Electrophilic Substitution: The nitrogen atom in the pyrrolidine ring can act as a nucleophile, allowing for electrophilic substitution reactions with various electrophiles such as alkyl halides and acyl halides .

- Amidation Reactions: The carboxamide group can participate in amidation reactions, which are commonly used to modify the compound for enhanced biological activity .

- Cyclization Reactions: This compound can also be involved in cyclization processes, particularly when reacting with nitrile anions, leading to the formation of more complex structures .

N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide has shown promise in various biological assays:

- Inhibitory Activity: It has been identified as a potent inhibitor of enoyl-acyl carrier protein reductase (InhA), which is crucial in bacterial fatty acid synthesis. This makes it a candidate for developing antibacterial agents .

- Potential Anticancer Properties: Research indicates that pyrrolidine carboxamides may exhibit anticancer activity through mechanisms involving apoptosis and cell cycle arrest.

The synthesis of N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide typically involves several steps:

- Preparation of Pyrrolidine Derivatives: Starting from 2-chloro-1-(2,4-difluorophenyl)-ethanone, a nitrile anion cyclization is performed to form the pyrrolidine ring. This method has demonstrated high yields and optical purity .

- Formation of Carboxamide: The final step involves the amidation of the resulting pyrrolidine derivative with an appropriate amine or acid chloride to yield N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide .

N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide has several applications:

- Pharmaceutical Development: Its role as an InhA inhibitor positions it as a candidate for antibiotic development against resistant bacterial strains.

- Research Tool: The compound can serve as a reference standard in biochemical assays aimed at understanding enzyme inhibition mechanisms.

Interaction studies are crucial for understanding the binding affinity and selectivity of N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide towards its target proteins. Techniques such as:

- Molecular Docking Studies: These studies help predict how well the compound fits into the active site of target enzymes like InhA.

- In Vitro Binding Assays: These assays determine the actual binding affinity and kinetics of the compound with its targets.

Such studies have indicated that modifications to the difluorophenyl group can significantly affect binding efficiency and biological activity.

N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide shares structural similarities with other compounds in the pyrrolidine class. Here are some comparable compounds:

Uniqueness

N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide is unique due to its specific combination of a difluorinated aromatic system and a pyrrolidine ring structure, which enhances its lipophilicity and potential biological activity compared to other derivatives.

Pyrrolidine carboxamides emerged as a pharmacologically relevant scaffold through high-throughput screening campaigns targeting infectious diseases. A pivotal study identified pyrrolidine carboxamides as novel inhibitors of enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis, a critical enzyme in mycolic acid biosynthesis. Early leads, such as compound s1 (IC~50~ ~10 μM), demonstrated moderate inhibition, prompting iterative library synthesis to optimize potency. Structural modifications, particularly fluorination at strategic positions, became a focal point to enhance binding affinity and metabolic stability.

The incorporation of fluorine atoms, as seen in N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide, aligns with historical trends in medicinal chemistry to exploit fluorine’s electronegativity and steric effects. Fluorinated analogs often exhibit improved pharmacokinetic profiles, a principle validated in the optimization of InhA inhibitors, where 2,4-difluoro substitutions improved target engagement.

Significance in Contemporary Medicinal Chemistry Research

N-(2,4-Difluorophenyl)pyrrolidine-1-carboxamide exemplifies the strategic use of fluorination to fine-tune molecular interactions. Its structure (C~11~H~12~F~2~N~2~O, molecular weight 226.22 g/mol) features a pyrrolidine ring conjugated to a carboxamide group and a 2,4-difluorophenyl moiety (Figure 1). This configuration enables dual hydrogen-bonding capabilities via the carboxamide and hydrophobic interactions through the fluorinated aromatic ring.

Table 1: Key Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C~11~H~12~F~2~N~2~O | |

| Molecular Weight | 226.22 g/mol | |

| CAS Number | 2060024-77-1 | |

| SMILES | C1CC(N(C1)C(=O)N)C2=C(C=C(C=C2)F)F |

Contemporary research leverages such compounds to explore substituent effects on biological activity. For instance, replacing hydrogen with electron-withdrawing groups (e.g., halogens) at the phenyl ring’s meta-position enhances InhA inhibition by modulating electron density and steric bulk. The 2,4-difluoro pattern in N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide may optimize these interactions, though empirical validation is pending.

Positioning Within the Broader Pyrrolidine Scaffold Research Framework

Pyrrolidine-based compounds occupy a central role in drug discovery due to their conformational rigidity and synthetic accessibility. N-(2,4-Difluorophenyl)pyrrolidine-1-carboxamide belongs to a subset of fluorinated derivatives investigated for their enhanced target selectivity. Comparative studies with analogs like (R)-2-(2,5-difluorophenyl)pyrrolidine hydrochloride (CAS 1218935-60-4) reveal that fluorination position critically influences bioactivity. For example, 2,5-difluoro substitutions may alter binding pocket compatibility compared to 2,4-difluoro configurations.

The scaffold’s versatility is further evidenced by its adaptability to parallel synthesis techniques. Microtiter library approaches, as applied to InhA inhibitors, enable rapid diversification of the pyrrolidine core, facilitating SAR studies without intermediate purification. Such methodologies underscore the compound’s utility in probing chemical space for novel therapeutics.

N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide represents a significant compound within the pyrrolidine carboxamide family, characterized by its molecular formula C11H12F2N2O and molecular weight of 226.227 grams per mole [1] [2]. The compound features a five-membered pyrrolidine ring connected to a carboxamide group, which is further substituted with a 2,4-difluorophenyl aromatic system [1]. The strategic positioning of fluorine atoms at the 2- and 4-positions of the phenyl ring introduces distinctive electronic effects that modulate the compound's polarity and steric profile [1].

Nitrile Anion Cyclization Strategies

Nitrile anion cyclization represents one of the most efficient approaches for constructing substituted pyrrolidine frameworks, particularly those bearing difluorophenyl substituents [8] [9]. The fundamental strategy involves the formation of nitrile anions through deprotonation, followed by intramolecular cyclization to generate the desired pyrrolidine ring system [8].

The enantioselective nitrile anion cyclization methodology has been extensively developed for the synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy [8] [9]. This approach demonstrates exceptional efficiency in generating 1,3,4-trisubstituted chiral pyrrolidines through a key nitrile anion 5-exo-tet cyclization process [8] [9]. The cyclization substrate preparation involves a catalytic Corey-Bakshi-Shibata asymmetric reduction, followed by tert-butylamine displacement of the chlorohydrin, and a conjugate addition of the hindered secondary amine to acrylonitrile [8] [9].

Table 1: Nitrile Anion Cyclization Reaction Parameters

| Parameter | Optimal Conditions | Yield | Enantiomeric Excess |

|---|---|---|---|

| Base System | Lithium hexamethyldisilazide | >95% | 94-99% |

| Activating Group | Diethyl chlorophosphate | >95% | 94-99% |

| Temperature Range | -78°C to 0°C | >95% | 94-99% |

| Reaction Time | 2-4 hours | >95% | 94-99% |

The key nitrile anion cyclization concomitantly forms the pyrrolidine ring with clean inversion of the C-4 center to afford 1,3,4-trisubstituted chiral pyrrolidine in greater than 95% yield and 94-99% enantiomeric excess [8] [9]. Diethyl chlorophosphate and lithium hexamethyldisilazide have been identified as the respective optimum activating group and base in this cyclization process [8] [9].

The trans-cis mixture of the pyrrolidine nitrile undergoes a kinetically controlled epimerization and saponification to afford the pure trans-pyrrolidine carboxylic acid target compound in greater than 99.9% chemical and optical purity [8] [9]. This methodology has been demonstrated to be applicable to both electronically neutral and rich substituted phenyl substrates [8] [9].

Enantioselective Synthesis Techniques

Enantioselective synthesis techniques for pyrrolidine-containing compounds have evolved significantly, with multiple catalytic approaches demonstrating high stereoselectivity [15] [31] [32]. The Corey-Bakshi-Shibata reduction methodology stands as a cornerstone technique for establishing enantiopure centers in pyrrolidine synthesis [31] [32] [33].

The oxazaborolidine-catalyzed asymmetric borane reduction employs chiral amino alcohols derived from proline to achieve predictable absolute stereochemistries [31] [32] [36]. The (S)-α,α-diphenyl-2-pyrrolidinemethnol catalyst, derived from (S)-proline, has been widely accepted as superior for efficient synthesis of chiral secondary alcohols [36]. The reaction mechanism involves coordination of borane to the nitrogen atom of the oxazaborolidine catalyst, activating the borane as a hydride donor and enhancing the Lewis acidity of the catalyst's endocyclic boron [31] [34].

Table 2: Enantioselective Reduction Parameters for Pyrrolidine Synthesis

| Catalyst Loading | Temperature | Reaction Time | Enantiomeric Excess | Yield |

|---|---|---|---|---|

| 10 mol% | 0°C | 0.5-3 hours | >90% | 85-95% |

| 25 mol% | -20°C | 2-4 hours | >95% | 80-90% |

| 50 mol% | -30°C | 4-6 hours | >99% | 75-85% |

The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides represents another powerful enantioselective approach for pyrrolidine synthesis [15] [38]. This methodology demonstrates high stereo- and regioselectivity, with the potential to form four new contiguous stereocenters [13] [15]. The palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines has been developed using novel phosphoramidite ligands [15].

Bis-2-naphthyl phosphoramidite ligands have shown exceptional performance in the cycloaddition of trimethylenemethane with N-Boc imines, achieving excellent yields and selectivities [15]. The use of diphenylazetidine ligands allows complementary synthesis with control of regioselectivity based on manipulation of reaction parameters [15].

Chromatography-free Synthetic Pathways

Chromatography-free synthetic pathways represent a significant advancement in pyrrolidine synthesis, offering improved atom economy and reduced purification requirements [8] [9] [11]. The five-step chromatography-free synthesis of (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid from 2-chloro-1-(2,4-difluorophenyl)-ethanone achieves 71% overall yield [8] [9].

The chromatography-free approach eliminates the need for column purification between synthetic steps, relying instead on crystallization, precipitation, and simple extractions [8] [9] [11]. This methodology begins with a catalytic asymmetric reduction using greater than 98% enantiomeric excess, followed by pyrrolidine ring formation with complete inversion at the C-4 center [11] [12].

Table 3: Chromatography-free Synthesis Sequence

| Step | Transformation | Yield | Purity |

|---|---|---|---|

| 1 | Asymmetric reduction | 85-90% | >98% ee |

| 2 | Chlorohydrin displacement | 80-85% | >95% |

| 3 | Conjugate addition | 75-80% | >90% |

| 4 | Nitrile anion cyclization | >95% | 94-99% ee |

| 5 | Epimerization/saponification | 90-95% | >99.9% |

The trans-cis epimerization and saponification process provides the pure trans-pyrrolidine carboxylic acid in greater than 99.6% chemical and optical purity without requiring chromatographic separation [11] [12]. This approach significantly reduces waste generation and improves the environmental profile of the synthetic process [11] [12].

Microtiter Synthesis Approaches

Microtiter synthesis approaches have emerged as powerful tools for rapid optimization and library generation in pyrrolidine carboxamide synthesis [17] [19]. The microtiter plate methodology enables small-scale parallel syntheses in 96-well plates, with final products used directly for biological screening without product isolation [17].

The pyrrolidine carboxamide series benefits from the benign conditions and high efficiency of amide synthesis, with more than 80% yield achievable in microtiter format [17]. The methodology employs peptide coupling reagents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate and N,N-diisopropylethylamine in N,N-dimethylformamide [17].

Table 4: Microtiter Synthesis Optimization Parameters

| Parameter | Standard Conditions | Optimized Conditions | Yield Improvement |

|---|---|---|---|

| Reagent Concentration | 1 equivalent | 1.2 equivalent | 15-20% |

| Base Loading | 1.5 equivalent | 2.0 equivalent | 10-15% |

| Reaction Temperature | Room temperature | 40°C | 20-25% |

| Reaction Time | 12 hours | 8 hours | Maintained |

The microtiter library synthesis has been successfully applied to generate focused libraries of pyrrolidine carboxamides through diversification of meta-substituents on phenyl rings [17]. Sixteen aniline derivatives with various meta-substituents have been evaluated in situ, leading to identification of compounds with improved potency [17].

The parallel solution-phase synthesis approach has been demonstrated for tricyclic pyrrole-2-carboxamides, accomplishing synthesis of 178 compounds in nine steps and seven purifications [21]. The combination of Pauson-Khand, Stetter, and microwave-assisted Paal-Knorr reactions provides a key sequence for complexity generation [21].

Conjugate Addition Methodologies in Pyrrolidine Ring Formation

Conjugate addition methodologies represent fundamental approaches for pyrrolidine ring construction, particularly through 1,4-addition processes followed by cyclization [22] [24] [25]. The asymmetric Michael addition of ketones to nitroolefins using chiral pyrrolidine-pyridine conjugate bases as catalysts demonstrates excellent yields with high enantio- and diastereoselectivities [22].

The direct catalytic asymmetric Michael addition reactions employ newly developed chiral pyrrolidine-pyridine conjugate base catalysts to obtain desired 1,4-adducts in excellent yields [22]. The methodology tolerates a broad array of functional groups and provides access to gamma-nitro derivatives through carbon-carbon bond formation [24].

Table 5: Conjugate Addition Reaction Conditions

| Catalyst Type | Base System | Temperature | Enantioselectivity | Yield |

|---|---|---|---|---|

| Pyrrolidine-pyridine | Organic base | 0°C to RT | 85-95% ee | 80-90% |

| Pyrrolidine-thiourea | Inorganic base | -20°C | 90-98% ee | 75-85% |

| Pyrrolidine-pyrazole | Mixed base | -10°C | 88-94% ee | 82-88% |

The three-component tandem 1,4-conjugated addition-cyclization reaction of diazoacetophenones provides highly diastereoselective access to multisubstituted pyrrolidines [26]. This reaction proceeds via 1,4-addition followed by cyclization to provide four diastereomeric pyrrolidines [26].

Organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed for concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids [27]. Using this methodology, 5-methylpyrrolidine-3-carboxylic acid with 97% enantiomeric excess has been obtained in two steps [27].

The synthesis of bromoallenyl pyrrolidines via 1,4-addition of sulfonamide nitrogen nucleophiles and halogens to conjugated enynes demonstrates the versatility of conjugate addition approaches [28]. This process leads to highly functionalized chiral allene derivatives with excellent diastereoselectivity when reaction conditions are optimized [28].

The positioning of fluorine atoms on the phenyl ring of N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide significantly affects its biological activity and pharmacological properties. The 2,4-difluorophenyl substitution pattern represents one of several possible fluorinated arrangements, each conferring distinct electronic and steric effects on the molecule [2].

Research indicates that the 2,4-difluorophenyl configuration enhances the compound's lipophilicity and metabolic stability compared to mono-fluorinated derivatives [2]. However, comparative studies reveal that the 2,5-difluorophenyl substitution pattern exhibits superior target engagement and binding affinity. The 2,5-difluoro arrangement has been shown to improve inhibitory potency against specific enzymes, particularly in the context of InhA inhibition where systematic fluorine positioning studies demonstrated enhanced activity [3] .

The electronic effects of fluorine substitution are particularly pronounced in the 2,4-difluorophenyl system. The electron-withdrawing nature of fluorine atoms at these positions modulates the electron density of the aromatic ring, affecting both the compound's pKa values and hydrogen bonding capabilities [5]. Studies examining structure-activity relationships in pyrrolidine carboxamides have shown that electron-withdrawing halogens at the 4-position weakened inhibitory potency in the order I > Br > Cl, with 4-chloro substitution resulting in at least a 10-fold reduction in activity [3].

The meta-substitution pattern (3,4-difluorophenyl) generally shows reduced activity compared to the 2,4-difluorophenyl arrangement. This difference is attributed to altered binding pocket interactions, where the 3,4-difluoro positioning may clash with receptor side chain residues located in hydrophobic binding regions [3]. In contrast, the 2,4-difluorophenyl group provides optimal spatial orientation for favorable protein-ligand interactions while maintaining appropriate lipophilic characteristics.

Computational docking studies have revealed that the 2,4-difluorophenyl moiety occupies specific binding pockets in target proteins, with the fluorine atoms participating in unique interactions termed "fluorine bonding" [6]. These interactions, while weaker than traditional hydrogen bonds, contribute significantly to binding affinity and selectivity. The 2,4-difluorophenyl configuration allows for optimal fluorine-protein interactions while minimizing steric clashes that might occur with alternative substitution patterns.

Role of Pyrrolidine Core in Pharmacophore Interactions

The pyrrolidine core serves as a crucial pharmacophore element in N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide, contributing significantly to the compound's three-dimensional conformation and binding interactions [7]. The five-membered saturated ring provides conformational flexibility through its characteristic "pseudorotation" phenomenon, allowing the molecule to adopt multiple conformations that can optimize binding to different target proteins [7].

The pyrrolidine ring's sp³-hybridized carbons contribute to the compound's ability to efficiently explore pharmacophore space, a property that distinguishes it from planar aromatic systems [7]. This three-dimensional coverage enables the molecule to establish multiple contact points with protein binding sites, enhancing both binding affinity and selectivity. The non-planarity of the pyrrolidine ring is particularly advantageous for accessing binding pockets that cannot accommodate flat aromatic systems [8].

Crystal structure analyses of pyrrolidine carboxamides bound to target proteins have revealed specific binding modes where the pyrrolidine ring forms critical hydrophobic interactions [9]. In the case of InhA enzyme inhibition, the pyrrolidine core positions itself within the hydrophobic binding pocket, establishing van der Waals contacts with key amino acid residues [10]. The ring's flexibility allows it to adopt conformations that maximize these favorable interactions while avoiding steric clashes.

The pyrrolidine nitrogen's basicity plays a crucial role in pharmacophore interactions, with pKa values typically ranging from 10-11 for unsubstituted systems [5]. However, the presence of the electron-withdrawing 2,4-difluorophenyl group and the carboxamide functionality modulates this basicity, affecting the compound's protonation state at physiological pH and consequently its binding properties [5]. Studies have shown that modifications to the pyrrolidine core's electronic environment can shift pKa values by 1-3 units, significantly impacting biological activity [5].

The conformational preferences of the pyrrolidine ring are influenced by substituents at different positions. The attachment of the 2,4-difluorophenyl group creates a preferred conformation that positions the aromatic ring for optimal π-π stacking interactions with target proteins [11]. Molecular dynamics simulations have demonstrated that the pyrrolidine core's flexibility allows for adaptive binding, where the ring can adjust its conformation to accommodate different protein binding sites while maintaining key pharmacophoric interactions [11].

Effects of Stereochemistry on Target Binding

Stereochemistry profoundly influences the binding affinity and selectivity of N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide derivatives. The pyrrolidine ring can exist in different stereochemical configurations, with the most significant effects observed when chiral centers are present at the 2- and 3-positions of the ring [12] [13].

Studies on related pyrrolidine carboxamides have demonstrated that stereochemical configuration can result in dramatic differences in biological activity. For 3-arylpyrrolidine-2-carboxamides, the (2R,3R)-pyrrolidine isomer possessed the most potent affinity among four possible stereoisomers, highlighting the critical importance of absolute stereochemistry in target recognition [12]. This stereochemical selectivity is attributed to the three-dimensional arrangement of functional groups, which must align precisely with complementary binding sites on target proteins.

The (R)-configuration at the 2-position of the pyrrolidine ring has been shown to enhance binding affinity in numerous pyrrolidine-based therapeutics. In the context of difluorophenyl pyrrolidine derivatives, the (R)-2-(2,5-difluorophenyl)pyrrolidine hydrochloride exhibits superior biological activity compared to its (S)-enantiomer . This stereochemical preference is maintained across different target proteins, suggesting a fundamental requirement for the (R)-configuration in optimal binding interactions.

The mechanism underlying stereochemical selectivity involves the precise spatial arrangement of pharmacophoric elements. The pyrrolidine ring's stereochemistry determines the relative positioning of the 2,4-difluorophenyl group and the carboxamide functionality, affecting their ability to engage in specific interactions with target proteins [13]. Molecular modeling studies have revealed that the preferred stereoisomer positions these groups in conformations that maximize favorable contacts while minimizing unfavorable steric interactions.

Resolution of racemic mixtures of pyrrolidine carboxamides has consistently shown that only one enantiomer exhibits significant inhibitory activity [10]. This enantiomeric selectivity is particularly pronounced in enzyme inhibition studies, where the difference between active and inactive enantiomers can exceed 100-fold [10]. The inactive enantiomer may actually compete with the active form, effectively reducing the apparent potency of racemic mixtures.

Stereochemical effects extend beyond simple binding affinity to influence selectivity between related targets. Different stereoisomers of pyrrolidine carboxamides can exhibit varying selectivity profiles against enzyme isoforms, with the preferred stereochemistry often determining the therapeutic window and potential for off-target effects [14]. This selectivity is particularly important in drug development, where stereoselective binding can reduce adverse effects associated with non-specific interactions.

Carboxamide Modifications and Activity Correlation

The carboxamide functionality in N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide serves as a critical hydrogen bonding element that significantly influences biological activity and target selectivity [15] [16]. Modifications to this group can dramatically alter the compound's pharmacological profile, affecting both potency and selectivity characteristics.

The primary carboxamide group (-CONH₂) provides both hydrogen bond donor and acceptor capabilities, enabling dual interaction modes with target proteins [15]. Crystal structure analyses have revealed that the carboxamide NH₂ group typically forms hydrogen bonds with specific amino acid residues in the binding pocket, while the carbonyl oxygen can accept hydrogen bonds from complementary donor groups [10]. This dual functionality is essential for optimal binding affinity and explains why carboxamide modifications often result in significant activity changes.

N-alkylation of the carboxamide group generally leads to reduced activity due to the loss of one hydrogen bond donor capability [15]. Studies on related pyrrolidine carboxamides have shown that N-methyl derivatives exhibit 10-50 fold decreases in potency compared to primary carboxamides [15]. This activity reduction is particularly pronounced when the lost hydrogen bond represents a key interaction with the target protein's binding site.

Secondary carboxamide modifications, where one hydrogen is replaced with various alkyl or aryl groups, can sometimes maintain or even enhance activity if the substituent provides additional favorable interactions [17]. For instance, N-substituted carboxamides with aromatic groups may engage in π-π stacking interactions with target proteins, partially compensating for the loss of hydrogen bonding capacity [17]. However, the size and electronic properties of the substituent must be carefully optimized to avoid steric clashes or unfavorable electronic interactions.

The carboxamide's electronic properties are significantly influenced by the pyrrolidine nitrogen's proximity and the electron-withdrawing effects of the 2,4-difluorophenyl group [5]. These effects modulate the carboxamide's pKa and hydrogen bonding strength, affecting its interaction with target proteins. Compounds with electron-withdrawing groups typically exhibit enhanced hydrogen bonding due to increased acidity of the amide protons [5].

Bioisosteric replacements of the carboxamide group have been extensively studied to improve pharmacological properties while maintaining biological activity. Tetrazole groups, for example, can serve as carboxamide mimetics, providing similar hydrogen bonding patterns while offering enhanced metabolic stability [18]. However, such modifications must be carefully evaluated as they can alter the compound's overall pharmacokinetic profile and tissue distribution.

Meta-Substitution Patterns and Potency Relationships

The meta-substitution pattern in difluorophenyl pyrrolidine carboxamides represents a critical structural determinant that significantly influences biological potency and selectivity profiles [19] [20]. Analysis of various meta-substitution patterns reveals distinct structure-activity relationships that can guide rational drug design efforts.

Meta-fluorine substitution (3-fluoro or 3,5-difluoro patterns) generally results in different activity profiles compared to the 2,4-difluorophenyl arrangement. Studies examining related fluorinated aromatic systems have demonstrated that meta-fluorine substitution can enhance PI3Kα activity, with meta-fluoro analogs showing slightly superior performance compared to para-fluoro substituted derivatives [20]. This positional effect is attributed to the altered electronic distribution and steric properties of the meta-substituted aromatic ring.

The meta-hydroxyl substitution pattern has been investigated in related triazole-containing compounds, revealing that meta-hydroxy phenyl moieties are more favorable for biological activity than para-hydroxy derivatives [19]. This preference suggests that meta-positioning allows for optimal hydrogen bonding geometry with target proteins while avoiding potential steric interference that might occur with para-substitution.

In the context of pyrrolidine carboxamides, meta-substitution patterns affect the compound's lipophilicity and membrane permeability characteristics. The 3,5-difluorophenyl substitution pattern, for instance, provides a more symmetric electronic distribution compared to the 2,4-difluorophenyl arrangement, potentially affecting the compound's interaction with lipid membranes and cellular uptake mechanisms [21].

Computational studies have revealed that meta-substitution patterns can influence the compound's preferred binding conformations. The altered electronic distribution in meta-substituted systems can favor different rotational conformers around the phenyl-pyrrolidine bond, potentially accessing alternative binding modes that are not available to ortho- or para-substituted analogs [11]. This conformational flexibility can be advantageous for binding to multiple target proteins but may also reduce selectivity.

The meta-substitution pattern's impact on metabolic stability represents another crucial consideration in structure-activity relationships. Meta-fluorine substitution generally provides protection against metabolic oxidation at the corresponding aromatic positions, potentially extending the compound's half-life and improving its pharmacokinetic profile . However, the specific metabolic pathways and enzyme interactions must be evaluated for each meta-substitution pattern to predict their overall impact on drug disposition.

Experimental data from related pyrrolidine systems indicate that meta-substitution patterns can significantly affect the compound's interaction with drug efflux pumps, particularly P-glycoprotein [5]. The altered electronic and steric properties of meta-substituted derivatives can modulate their recognition by efflux transporters, potentially affecting brain penetration and overall pharmacological efficacy in central nervous system applications.